![molecular formula C24H24N6O7 B2499553 3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922138-34-9](/img/structure/B2499553.png)
3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H24N6O7 and its molecular weight is 508.491. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared and screened for their in vitro anticancer activity against MCF-7 and A549 cell lines . Most of the tested compounds showed prominent activity against both cancer cell lines .
Anti-inflammatory Activity
Cinnamic acid derivatives have attracted much attention due to their antioxidant, anti-inflammatory, and antimicrobial activities . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
As mentioned above, cinnamic acid derivatives have been noted for their antioxidant activities . This suggests that the compound could potentially be used in the development of new antioxidant drugs.
Anticonvulsant Activity
The 1,2,3-triazole motif shows a variety of biological activities, including anticancer, anti-HIV, anti-inflammatory, antitubercular, antimicrobial, and anticonvulsant activities . This suggests that the compound could potentially be used in the development of new anticonvulsant drugs.
Anti-HIV Activity
As mentioned above, the 1,2,3-triazole motif shows a variety of biological activities, including anticancer, anti-HIV, anti-inflammatory, antitubercular, antimicrobial, and anticonvulsant activities . This suggests that the compound could potentially be used in the development of new anti-HIV drugs.
Mechanism of Action
Target of Action
Compounds containing theTrimethoxyphenyl (TMP) group, which is a part of this compound, have been known to target various proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to inhibit the aforementioned targets, leading to various biological effects .
Biochemical Pathways
Tmp-bearing compounds have been known to affect various pathways related to their targets, leading to anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-parasitic effects .
Result of Action
Tmp-bearing compounds have been known to exhibit diverse bioactivity effects, including notable anti-cancer effects .
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O7/c1-35-19-10-16(11-20(36-2)21(19)37-3)23(31)25-7-8-29-22-18(12-27-29)24(32)28(14-26-22)13-15-5-4-6-17(9-15)30(33)34/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTKSKWYQBIFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide |
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